molecular formula C14H19ClN2O B5405868 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- CAS No. 89473-77-8

1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro-

Cat. No.: B5405868
CAS No.: 89473-77-8
M. Wt: 266.76 g/mol
InChI Key: BCJSZFZOXZZVLJ-UHFFFAOYSA-N
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Description

1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- is a heterocyclic compound with a molecular formula of C14H19ClN2O This compound is part of the azepine family, which is characterized by a seven-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- involves several steps. One common method includes the reaction of N-acyl-N-ethylaniline with appropriate reagents to form the azepine ring . The reaction conditions typically involve intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- can be compared with other azepine derivatives such as:

The uniqueness of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- lies in its specific structure, which combines the azepine ring with a 4-chlorophenyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJSZFZOXZZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424224
Record name 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89473-77-8
Record name 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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